2-amino-N-(2-nitrophenyl)acetamide
Description
2-Amino-N-(2-nitrophenyl)acetamide is a nitro-substituted acetamide derivative characterized by an amino group on the acetamide backbone and a nitro group at the ortho position of the phenyl ring. Its molecular formula is C₈H₈N₃O₃, with a molecular weight of 210.17 g/mol (calculated from structural components). The compound is synthesized via a coupling reaction between ethyl glycinate and 2-nitroaniline, as reported in studies on ethyl glycinate amide derivatives . Key characterization techniques include ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis, which confirm the presence of the amino (NH₂), amide (CONH), and nitro (NO₂) functional groups .
Structurally, the ortho-nitro group introduces steric hindrance and electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
138571-55-8 |
|---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-amino-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H9N3O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5,9H2,(H,10,12) |
InChI Key |
JWVSWOWHXHISQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CN)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN)[N+](=O)[O-] |
Synonyms |
2-nitrophenylglycinamide 2-nitrophenylglycine amide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares 2-amino-N-(2-nitrophenyl)acetamide with similar acetamide derivatives, highlighting substituent variations and their implications:
Spectroscopic and Crystallographic Data
- IR Spectroscopy: The target compound exhibits C=O stretch at ~1650 cm⁻¹ (amide I band) and NO₂ asymmetric stretch at ~1520 cm⁻¹ . In contrast, N-(4-hydroxy-2-nitrophenyl)acetamide shows additional O-H stretch at 3200–3400 cm⁻¹ due to the hydroxy group .
- ¹H NMR : The ortho-nitro group in the target compound deshields adjacent aromatic protons, shifting signals to δ 8.0–8.5 ppm . Methoxy-substituted analogues (e.g., N-(2-methoxy-4-nitrophenyl)acetamide) show methoxy protons at δ 3.8–4.0 ppm .
- Crystallography : N-(4-Hydroxy-2-nitrophenyl)acetamide forms hydrogen-bonded dimers via O-H···O interactions, whereas the target compound’s intermolecular interactions rely on C-H···O bonds .
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